4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of substituents: The bromine, chlorine, and methyl groups can be introduced through halogenation and alkylation reactions, respectively. The nitrophenyl group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of new substituted pyrazoles.
Scientific Research Applications
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-chloro-3-methyl-1H-pyrazole: Lacks the nitrophenyl group.
4-bromo-5-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group.
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the bromine group.
Uniqueness
The unique combination of bromine, chlorine, methyl, and nitrophenyl groups in 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds might not fulfill.
Properties
Molecular Formula |
C10H7BrClN3O2 |
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Molecular Weight |
316.54 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c1-6-9(11)10(12)14(13-6)7-2-4-8(5-3-7)15(16)17/h2-5H,1H3 |
InChI Key |
DURYXFBIUHGLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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